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R-(3)-Benzyloxy Myristic Acid

Cat. No.: B13703067
M. Wt: 334.5 g/mol
InChI Key: NDCDVTWILZGAIG-UHFFFAOYSA-N
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Description

Contextualization of R-(3)-Benzyloxy Myristic Acid within Long-Chain Fatty Acid Ether Derivative Chemistry

This compound, with the chemical formula C21H34O3, is classified as a long-chain fatty acid ether derivative. targetmol.comchemical-suppliers.eu Its structure consists of a myristic acid backbone, a 14-carbon saturated fatty acid, which is substituted at the third carbon position with a benzyloxy group. chemical-suppliers.eusmolecule.com This benzyloxy group (a benzyl (B1604629) group linked through an ether bond) introduces a significant structural and electronic modification to the parent fatty acid. The presence of this bulky, aromatic ether linkage at a chiral center imparts specific stereochemical properties to the molecule, distinguishing it from its achiral and non-derivatized counterparts. smolecule.comaocs.org

Long-chain fatty acid ether derivatives are a diverse class of molecules where one or more hydroxyl groups of a fatty acid are replaced by an ether linkage. These modifications can dramatically alter the physicochemical properties of the parent fatty acid, including its solubility, melting point, and reactivity. chemical-suppliers.eu The introduction of an ether group, particularly an aromatic one like benzyloxy, can influence the molecule's interaction with biological systems, such as cellular membranes and enzymes. smolecule.com

Historical Trajectories and Initial Academic Inquiries into Stereoselective Fatty Acid Derivatization

The synthesis and study of chiral fatty acid derivatives like this compound are built upon a long history of research into stereoselective chemical transformations. The early work by chemists like Michel Eugène Chevreul in the 19th century laid the groundwork for understanding the basic structure and reactivity of fatty acids through processes like saponification. frontiersin.org However, the ability to control the three-dimensional arrangement of atoms, or stereochemistry, during a chemical reaction is a more recent and sophisticated development.

Initial forays into creating chiral fatty acid derivatives often relied on the use of naturally occurring chiral molecules as starting materials, a strategy known as chiral pool synthesis. researchgate.net Over time, more advanced methods for asymmetric synthesis emerged, allowing for the selective creation of one enantiomer over the other. researchgate.netmdpi.com Techniques such as enantioselective organocatalysis and the use of chiral auxiliaries have become pivotal in preparing enantiomerically pure hydroxy fatty acids, which are often precursors to ether derivatives. researchgate.netmdpi.com The development of chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases, has been crucial for the separation and analysis of these stereoisomers, enabling researchers to verify the enantiomeric purity of compounds like this compound. aocs.orgtandfonline.comtandfonline.com

Emerging Research Frontiers and Theoretical Frameworks for Chiral Benzyloxy Fatty Acids

Contemporary research into chiral benzyloxy fatty acids is exploring their potential in a variety of applications, driven by their unique structural features. One of the key frontiers is their use as molecular probes to investigate biological processes. smolecule.com The defined stereochemistry and the presence of the benzyloxy group allow for specific interactions with biological targets, which can help in elucidating metabolic pathways or the active sites of enzymes. dovepress.com

Theoretical frameworks, often employing computational modeling, are being developed to predict the behavior of these molecules. researchgate.net These models can help in understanding how the chiral center and the benzyloxy group influence the conformation of the fatty acid chain and its interactions with other molecules. For instance, molecular docking simulations are used to predict the binding patterns and energies of such compounds within the active sites of proteins, which is invaluable in fields like drug design. sci-hub.se Furthermore, advanced synthetic methodologies, including photocatalytic and biocatalytic approaches, are being explored to create these complex molecules with greater efficiency and selectivity. chemrxiv.orgresearchgate.net

Interdisciplinary Significance of this compound in Chemical Biology and Organic Synthesis

The significance of this compound and related compounds extends across multiple scientific disciplines. In chemical biology , it is utilized as a biochemical reagent to study lipid metabolism and the role of fatty acids in cellular signaling. invivochem.comamericanchemicalsuppliers.com Notably, it has been investigated for its role as a component of synthetic Lipid A, a crucial part of the outer membrane of Gram-negative bacteria, which has implications for immunology and vaccine development. chemical-suppliers.eubiosynth.com Some studies suggest that its methyl ester derivative can act as an adjuvant in vaccines, enhancing immune responses by activating T-cells. smolecule.combiosynth.com

In organic synthesis , this compound serves as a valuable chiral building block. The carboxylic acid and the benzyloxy group offer two distinct points for further chemical modification, allowing for the construction of more complex molecules. cymitquimica.com The benzyloxy group can also function as a protecting group for the hydroxyl functionality during multi-step syntheses, which can be selectively removed under specific conditions. This versatility makes it a useful intermediate in the synthesis of various bioactive compounds and materials. smolecule.comcymitquimica.com

Physicochemical Properties of this compound and its Methyl Ester

PropertyThis compoundThis compound Methyl Ester
CAS Number 87357-67-3 targetmol.com114264-01-6 smolecule.com
Molecular Formula C21H34O3 targetmol.comC22H36O3 smolecule.com
Molecular Weight 334.49 g/mol targetmol.com348.52 g/mol smolecule.com
Synonyms (R)-3-Benzyloxytetradecanoic acid, (3R)-3-(Phenylmethoxy)tetradecanoic acid chemical-suppliers.euMethyl (3R)-3-(benzyloxy)tetradecanoate, (R)-3-Benzyloxytetradecanoic Acid Methyl Ester smolecule.com
Solubility Soluble in Chloroform, Dichloromethane, Ether, and Ethyl Acetate (B1210297) chemical-suppliers.euInformation not readily available, but likely soluble in similar organic solvents.

Asymmetric Synthesis Strategies

Asymmetric synthesis encompasses a range of techniques that introduce a new chiral center into a molecule with a preference for one enantiomer over the other. These strategies are broadly categorized into methods utilizing chiral auxiliaries and those employing asymmetric catalysis. Both approaches have been pivotal in the enantioselective synthesis of complex molecules like this compound.

Chiral Auxiliaries in Stereocontrolled Construction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a non-chiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. nih.gov Once the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This methodology is a robust and well-established strategy for asymmetric synthesis.

A common and effective class of chiral auxiliaries are the Evans-type oxazolidinones. In a potential synthetic route to this compound, an achiral carboxylic acid derivative is first acylated to an Evans auxiliary. The resulting N-acyloxazolidinone can then be converted into a specific enolate isomer through the use of a suitable base. The steric bulk of the substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile to attack from the less hindered face.

For the synthesis of the this compound backbone, a key step would involve the diastereoselective alkylation of an enolate derived from an N-acyloxazolidinone. The control mechanism relies on the formation of a rigid, chelated transition state where the metal cation of the base coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This conformation, combined with the steric hindrance provided by the auxiliary's substituent (e.g., a benzyl or isopropyl group), dictates the trajectory of the incoming electrophile, leading to the formation of one diastereomer in significant excess. The choice of base and reaction conditions is crucial for achieving high diastereoselectivity.

Chiral AuxiliarySubstrateBaseElectrophileKey TransformationExpected Diastereomeric Ratio (d.r.)
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneN-lauroyl oxazolidinoneSodium bis(trimethylsilyl)amideBenzyl chloromethyl etherDiastereoselective Alkylation>95:5
(S)-4-benzyloxazolidin-2-oneN-lauroyl oxazolidinoneLithium diisopropylamideBenzyl bromomethyl etherDiastereoselective Alkylation>90:10

Following the diastereoselective transformation, the chiral auxiliary must be cleaved to release the desired product, in this case, the precursor to this compound. The cleavage conditions need to be mild enough to avoid racemization of the newly formed stereocenter or decomposition of the product. Common methods for the removal of oxazolidinone auxiliaries include hydrolysis with aqueous lithium hydroxide (B78521) or transesterification with a metal alkoxide. For the synthesis of a carboxylic acid, hydrolysis is the preferred method. The choice of reagent and reaction conditions can be optimized to ensure high yield and preservation of the enantiomeric purity of the final product.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. In the context of synthesizing the precursor to this compound, an organocatalytic asymmetric aldol (B89426) reaction could be a viable strategy. This would involve the reaction of a long-chain aldehyde with a suitable two-carbon nucleophile, catalyzed by a chiral amine, such as proline or its derivatives.

The mechanism of chiral induction in a proline-catalyzed aldol reaction involves the formation of a chiral enamine intermediate from the aldehyde and the catalyst. This enamine then reacts with the electrophile, with the stereochemical outcome being controlled by the steric and electronic properties of the catalyst and the transition state geometry. The resulting aldol adduct would be a β-hydroxy aldehyde, which can then be oxidized to the corresponding carboxylic acid, (R)-3-hydroxytetradecanoic acid. Subsequent protection of the hydroxyl group as a benzyl ether would yield the target molecule. While this approach is elegant, achieving high enantioselectivity for long-chain aliphatic aldehydes can be challenging.

OrganocatalystAldehyde SubstrateNucleophileKey TransformationReported Enantiomeric Excess (ee) for similar substrates
(S)-ProlineDodecanalAcetaldehydeAsymmetric Aldol Reaction80-95%
(S)-Diphenylprolinol silyl (B83357) etherDodecanalGlyoxylateAsymmetric Aldol Reaction>90%

Transition metal catalysis offers a powerful toolkit for asymmetric synthesis. A key strategy for the synthesis of (R)-3-hydroxytetradecanoic acid, the precursor to this compound, is the asymmetric hydrogenation of a β-keto ester. In this approach, ethyl 3-oxotetradecanoate is reduced using hydrogen gas in the presence of a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium, complexed with a chiral ligand.

The chiral ligand, which is the source of asymmetry, coordinates to the metal center and creates a chiral environment. The substrate coordinates to this chiral metal complex in a specific orientation, leading to the delivery of hydrogen to one face of the ketone, resulting in the formation of one enantiomer of the β-hydroxy ester in excess. The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity and conversion. Following the asymmetric hydrogenation, the ester is hydrolyzed to the carboxylic acid, and the hydroxyl group is then benzylated.

Metal CatalystChiral LigandSubstrateKey TransformationReported Enantiomeric Excess (ee) for similar substrates
Ru(OAc)₂(R)-BINAPEthyl 3-oxotetradecanoateAsymmetric Hydrogenation>98%
[Rh(COD)Cl]₂(R,R)-Me-DuPhosMethyl 3-oxotetradecanoateAsymmetric Hydrogenation>95%

Advanced Stereoselective Synthetic Methodologies for this compound

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. This compound, a derivative of tetradecanoic acid, is a chiral molecule whose biological and chemical properties are intrinsically linked to its stereochemistry. Achieving high enantiomeric purity is therefore critical. This article details advanced stereoselective synthetic methodologies employed for the synthesis of the (R)-enantiomer of 3-Benzyloxy Myristic Acid, focusing on biocatalytic methods, chiral pool approaches, and asymmetric dihydroxylation.

2 Biocatalytic Transformations for Enantioselective Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. mdpi.com Enzymes, particularly lipases, are widely used for the synthesis of chiral intermediates due to their stereoselectivity, regioselectivity, and chemoselectivity. nih.gov

The enantioselective synthesis of the direct precursor to this compound, which is (R)-3-hydroxytetradecanoic acid, can be efficiently achieved through biocatalytic transformations. A key strategy involves the enzymatic kinetic resolution of a racemic mixture. For instance, the hydrolysis of racemic methyl 3-hydroxytetradecanoate (B1260086) catalyzed by porcine pancreas lipase (B570770) (PPL) in an aqueous medium provides a highly effective route to the desired (R)-acid. researcher.life This method is considered environmentally friendly as it avoids the use of harsh chemicals and organic solvents. researcher.life The enzyme selectively hydrolyzes the (R)-ester to the corresponding (R)-acid, leaving the unreacted (S)-ester. This high degree of enantioselectivity is crucial for producing optically pure compounds required for further synthesis. researcher.life

3 Enzyme-Mediated Kinetic Resolution and Chiral Pool Approaches

Enzyme-mediated kinetic resolution (KR) is a preferred industrial method for separating racemic mixtures. nih.gov This technique exploits the ability of enzymes to preferentially catalyze the reaction of one enantiomer over the other. The primary drawback of a standard KR is a maximum theoretical yield of 50% for the desired enantiomer.

For the synthesis of this compound, the key precursor is (R)-3-hydroxytetradecanoic acid. The kinetic resolution of its racemic methyl ester serves as a prime example of this methodology. Research has demonstrated that porcine pancreas lipase can resolve racemic methyl 3-hydroxytetradecanoate, affording (R)-3-hydroxytetradecanoic acid with an enantiomeric excess (ee) of over 99% and a high enantiomeric ratio (E > 900). researcher.life The unreacted methyl (S)-3-hydroxytetradecanoate can also be recovered with high enantiopurity (98% ee). researcher.life This allows for the separation and utilization of both enantiomers, a significant advantage in synthetic efficiency.

Lipases are among the most robust and widely used enzymes for kinetic resolutions due to their commercial availability, broad substrate specificity, and stability in organic solvents. units.it They effectively catalyze the enantioselective acylation of alcohols and the hydrolysis of esters. mdpi.com

In the context of preparing this compound, the lipase-catalyzed hydrolysis of racemic methyl 3-hydroxytetradecanoate is a highly effective strategy. The reaction conditions, such as the substrate-to-lipase ratio and reaction time, can be optimized to achieve high conversion and enantioselectivity. researcher.life For example, using porcine pancreas lipase at a 3:1 substrate/lipase weight ratio resulted in 43% conversion and >99% ee for the desired (R)-acid after 7 hours. researcher.life This demonstrates the precise control that can be exerted in lipase-catalyzed resolutions to obtain enantiomerically pure building blocks.

Table 1: Lipase-Catalyzed Resolution of Methyl 3-Hydroxytetradecanoate researcher.life
Substrate/Lipase Ratio (w/w)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee %) of (R)-acidEnantiomeric Ratio (E)
3:1743>99>900
1:1760--

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. wikipedia.org This approach is highly efficient as it incorporates a pre-existing stereocenter, which is then preserved and elaborated throughout the synthetic sequence. wikipedia.org Common sources for the chiral pool include carbohydrates, amino acids, terpenes, and hydroxy acids. wikipedia.orgresearchgate.net

The synthesis of (R)-3-hydroxy fatty acids, the precursors to this compound, can be achieved by leveraging natural product scaffolds. A notable example is the use of levoglucosenone (B1675106) (LGO), a chiral synthon derived from the pyrolysis of cellulosic waste. nih.govresearchgate.net The inherent chirality of LGO allows for the synthesis of 3-hydroxy-fatty acids with the desired (R)-configuration without requiring an enantioselective step. nih.gov A synthetic pathway starting from LGO can involve key steps such as Michael addition, Baeyer–Villiger oxidation, and cross-metathesis for chain elongation to achieve the desired C14 (myristic acid) backbone. nih.gov This strategy is not only stereochemically efficient but also aligns with the principles of green chemistry by utilizing a biosourced starting material. nih.gov

The synthesis can also commence from simpler, industrially available chiral building blocks. enamine.net Compounds such as (R)-3-hydroxybutyric acid, (R)-epichlorohydrin, or methyl (R)-3-hydroxy-2-methylpropionate (the "Roche ester") are commercially produced in high enantiopurity and serve as versatile starting points. researchgate.net

For instance, a synthesis could start with an (R)-configured four-carbon building block like (R)-4-chloro-3-hydroxybutyronitrile. sigmaaldrich.com The synthesis would then involve the conversion of the nitrile group to a carboxylic acid or an intermediate that can be coupled with a ten-carbon fragment. This chain elongation could be accomplished through various standard organic reactions, such as Grignard reactions with a C10 alkyl magnesium bromide on an aldehyde derived from the chiral block, followed by oxidation. This approach leverages the readily available chirality of simple molecules to construct the more complex target structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O3 B13703067 R-(3)-Benzyloxy Myristic Acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxytetradecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(17-21(22)23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20H,2-9,13,16-18H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCDVTWILZGAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Stereoselective Synthetic Methodologies for R 3 Benzyloxy Myristic Acid

4 Sharpless Asymmetric Dihydroxylation Applications

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective preparation of 1,2-diols from prochiral olefins. organic-chemistry.org The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand and a stoichiometric reoxidant. wikipedia.org The choice of ligand, either (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), dictates the facial selectivity of the dihydroxylation, allowing for predictable synthesis of either enantiomer of the resulting diol. organic-chemistry.orgwikipedia.org

In a potential synthesis of R-(3)-Benzyloxy Myristic Acid, the SAD reaction could be applied to an alkene precursor to install the required stereochemistry. A plausible route would start with an α,β-unsaturated ester, such as benzyl (B1604629) tetradec-2-enoate.

Asymmetric Dihydroxylation : Treatment of benzyl tetradec-2-enoate with AD-mix-β would stereoselectively add two hydroxyl groups across the double bond to yield benzyl (2R,3R)-2,3-dihydroxytetradecanoate.

Selective Manipulation : The resulting diol would then require selective chemical manipulation. The hydroxyl group at the C2 position could be removed through a sequence of reactions, such as selective protection of the C3 hydroxyl, activation of the C2 hydroxyl (e.g., tosylation), and subsequent reductive deoxygenation.

Final Steps : Following the removal of the C2 hydroxyl and deprotection of the C3 hydroxyl, the resulting (R)-3-hydroxytetradecanoate benzyl ester would be obtained. The benzyl group on the alcohol can be introduced via Williamson ether synthesis, and final saponification of the ester would yield the target molecule, this compound.

This method showcases the utility of catalytic asymmetric reactions to create key stereocenters with high enantioselectivity, forming the foundation for the synthesis of complex chiral molecules. nih.gov

Optimization of Reaction Parameters and Process Efficiency

The successful synthesis of this compound with high stereoselectivity and yield hinges on the careful optimization of various reaction parameters. These factors can significantly influence the reaction's kinetics, equilibrium, and the stereochemical outcome.

Solvent Effects and Reaction Kinetics

The choice of solvent can have a profound impact on the rate and stereoselectivity of a reaction. rsc.orgresearchgate.net Solvents can influence the solubility of reactants, the stability of transition states, and the aggregation state of reagents. rsc.org In the context of stereoselective synthesis, chiral solvents have been explored as a means of inducing or enhancing enantioselectivity. nih.govresearchgate.net The solvent's polarity, viscosity, and ability to form hydrogen bonds can all play a role in the reaction mechanism. researchgate.net For instance, in alkylation reactions, the solvent can affect the conformation of the transition state, thereby influencing which stereoisomer is preferentially formed.

The kinetics of the reaction, or the rate at which it proceeds, are also heavily dependent on the solvent. A solvent that effectively solvates the reactants and stabilizes the transition state will generally lead to a faster reaction rate. The study of reaction kinetics provides valuable insights into the reaction mechanism and allows for the determination of optimal reaction times, preventing the formation of byproducts due to prolonged reaction periods.

Solvent Property Effect on Reaction Example
Polarity Can influence the solubility of reactants and the stability of charged intermediates or transition states.A more polar solvent may accelerate reactions involving polar species.
Protic/Aprotic Protic solvents can hydrogen bond with reactants, potentially altering their reactivity.In nucleophilic substitution reactions, aprotic solvents can enhance the nucleophilicity of anions.
Coordinating Ability Solvents can coordinate to metal catalysts, affecting their activity and selectivity.Tetrahydrofuran (THF) can coordinate to Lewis acidic metal centers.
Chirality Chiral solvents can create a chiral environment that can influence the stereochemical outcome of a reaction. nih.govresearchgate.netThe use of (R)-limonene as a chiral solvent has been shown to induce high enantioselectivity in certain reactions. nih.gov

Temperature and Pressure Influence on Stereoselectivity and Yield

Temperature is a critical parameter in controlling the outcome of chemical reactions. According to the Arrhenius equation, reaction rates generally increase with temperature. jeeadv.ac.in However, in stereoselective reactions, the effect of temperature on the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) can be more complex. rsc.org Often, lower temperatures lead to higher stereoselectivity because the small energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy. Conversely, higher temperatures can sometimes lead to an inversion of stereoselectivity. rsc.org There is an optimal temperature range for maximizing both yield and stereoselectivity, which must be determined experimentally for each specific reaction.

Pressure can also influence chemical reactions, particularly those involving gaseous reagents or those that proceed with a change in volume. researchgate.netnih.gov For solution-phase reactions, high pressure can favor reactions that have a negative activation volume, meaning the transition state is more compact than the reactants. While less commonly manipulated than temperature, pressure can be a useful tool for optimizing certain reactions.

Parameter General Effect on Yield General Effect on Stereoselectivity
Temperature Increasing temperature generally increases reaction rate and can improve yield by overcoming activation energy barriers.Lower temperatures often favor higher stereoselectivity. There may be an optimal temperature for a balance of yield and stereoselectivity.
Pressure Can influence reactions with a change in volume. For gas-phase reactants, higher pressure increases concentration and reaction rate.Can affect the equilibrium between different transition states, potentially influencing stereoselectivity.

Catalyst Loading and Ligand Optimization

In catalytic asymmetric synthesis, the catalyst and its associated ligands are of paramount importance. The catalyst loading, or the amount of catalyst used relative to the substrate, is a key parameter to optimize. While a higher catalyst loading can lead to a faster reaction, it also increases costs and can complicate product purification. Therefore, the goal is to find the minimum catalyst loading that provides an acceptable reaction rate and high yield.

The ligand, a molecule that binds to the metal center of a catalyst, plays a crucial role in determining the stereochemical outcome of the reaction. nih.gov Chiral ligands create a chiral environment around the metal center, which directs the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. The process of ligand optimization involves screening a library of ligands with varying steric and electronic properties to identify the one that provides the highest stereoselectivity and reactivity for a given transformation. nih.gov This systematic approach, sometimes aided by computational modeling, is a cornerstone of modern asymmetric catalysis. chemrxiv.org

Factor Influence on the Reaction
Catalyst Loading Affects the reaction rate. Higher loading generally leads to a faster reaction but increases cost.
Ligand Structure Crucial for stereoselectivity. The steric and electronic properties of the ligand create a chiral environment that directs the reaction pathway.
Metal Precursor The choice of metal and its oxidation state can influence the catalytic activity and selectivity.
Activator/Co-catalyst Some catalytic systems require an activator or co-catalyst to generate the active catalytic species.

Synthetic Routes to Precursors and Key Intermediates

The synthesis of this compound hinges on the stereoselective construction of its core precursor, an enantiomerically pure form of a 3-hydroxytetradecanoic acid derivative. The critical step in these synthetic pathways is the establishment of the chiral center at the C-3 position with the desired (R)-configuration. Subsequently, the hydroxyl group is protected as a benzyl ether to yield the final target's immediate precursors. Methodologies to achieve this stereochemical control are diverse, with asymmetric hydrogenation of β-keto esters and the use of chiral auxiliaries being prominent strategies.

A pivotal intermediate in many synthetic approaches is the β-hydroxy ester, specifically an ester of (R)-3-hydroxytetradecanoic acid. This compound provides the necessary carbon skeleton and the correctly configured stereocenter. One of the most effective methods for accessing these chiral β-hydroxy esters is the asymmetric hydrogenation of the corresponding β-keto esters. harvard.eduacs.org This reaction utilizes chiral catalysts to stereoselectively reduce the ketone functionality.

The ruthenium-BINAP catalyst system, developed by Noyori and his colleagues, is a benchmark for this transformation. harvard.edu In this approach, a β-keto ester such as methyl 3-oxotetradecanoate is hydrogenated under pressure in the presence of a chiral ruthenium catalyst. The choice of the BINAP ligand enantiomer dictates the stereochemical outcome; for instance, an (R)-BINAP ligand typically yields the (R)-β-hydroxy ester. harvard.edu This method is highly efficient, often providing the desired product in high yield and with excellent enantiomeric purity. harvard.eduacs.org The reaction is sensitive to conditions, but optimized procedures allow for high catalyst turnover and selectivity. nih.gov

Table 1: Asymmetric Hydrogenation of β-Keto Esters for the Synthesis of (R)-β-Hydroxy Ester Precursors

Another powerful strategy involves the use of chiral auxiliaries to direct stereoselective reactions. sigmaaldrich.comtcichemicals.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to control the stereochemical course of a reaction. Evans oxazolidinone auxiliaries are widely used for stereoselective aldol (B89426) reactions, which can be adapted to synthesize β-hydroxy carbonyl compounds. tcichemicals.com

In this approach, the chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with lauroyl chloride (dodecanoyl chloride) to form an N-acyloxazolidinone. This intermediate then undergoes a diastereoselective aldol reaction with an appropriate acetate (B1210297) enolate equivalent. The steric influence of the auxiliary directs the incoming electrophile to generate a β-hydroxy product with a specific stereochemistry. After the desired stereocenter is set, the auxiliary is cleaved under mild conditions (e.g., hydrolysis or alcoholysis) to release the chiral β-hydroxy acid or ester, and the auxiliary can often be recovered and reused.

Table 2: Chiral Auxiliary-Mediated Synthesis of a β-Hydroxy Acid Precursor

Once the key intermediate, (R)-3-hydroxytetradecanoic acid or its ester, is obtained with high enantiomeric purity, the final step before arriving at the target compound is the protection of the secondary alcohol. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base, such as sodium hydride (NaH), followed by reaction with benzyl bromide to form the benzyl ether. This yields the immediate precursor, this compound ester, which can be saponified to the final acid if necessary.

Derivatization, Analog Synthesis, and Chemical Probe Development of R 3 Benzyloxy Myristic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization, readily undergoing esterification and amidation to generate a diverse library of compounds. These reactions are fundamental for probing how changes in steric bulk, electronics, and hydrogen-bonding capacity at the carboxyl terminus affect biological interactions.

Synthesis of Alkyl and Aryl Esters for Structure-Activity Relationship Studies

The conversion of the carboxylic acid to various alkyl and aryl esters is a common strategy to modulate lipophilicity and steric profile, which can influence cell permeability and target engagement. The synthesis of simple alkyl esters, such as the methyl ester, can be achieved through standard acid-catalyzed esterification with the corresponding alcohol, like methanol. smolecule.com More complex esters can be synthesized for SAR studies to investigate the impact of different ester groups on biological activity. nih.gov

For instance, the synthesis of benzyl (B1604629) esters can be accomplished using reagents like 2-benzyloxypyridine, which, upon methylation, generates a reactive intermediate for esterifying the carboxylic acid. beilstein-journals.org These ester derivatives serve as valuable tools in drug development and as probes for studying fatty acid metabolism. smolecule.com The synthesis of these esters often involves the activation of the carboxylic acid or the use of specific coupling agents to facilitate the reaction with a wide range of alcohols.

Table 1: Synthesis of Representative Esters of R-(3)-Benzyloxy Myristic Acid

Ester Type Reagent/Method Purpose Reference
Methyl Ester Methanol, Acid Catalyst Probe for fatty acid metabolism smolecule.com
Benzyl Ester 2-Benzyloxypyridine, Methyl Triflate SAR studies, protection group beilstein-journals.org

| Complex Esters | Acylation of Substrate Hydroxyls (e.g., sugars) | Synthesis of complex lipid analogs | nih.gov |

Formation of Substituted Amides and Hydrazones

Amidation of the carboxylic acid group introduces a hydrogen-bond donor and alters the geometry at the terminus of the molecule. The synthesis of amides is typically achieved by coupling the carboxylic acid with a primary or secondary amine. This reaction often requires activating the carboxylic acid with reagents such as 1,3-dicyclohexylcarbodiimide (DCC) in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov This method has been used to couple (R)-3-benzyloxy-tetradecanoic acid to amine-containing molecules, demonstrating a key derivatization pathway. nih.govoup.comoup.com The creation of diverse amide libraries is a powerful approach for extensive SAR studies. nih.govmdpi.com

Furthermore, the carboxylic acid can be converted into hydrazones. This transformation typically proceeds via the formation of an acyl hydrazide, by reacting the acid or its ester with hydrazine, followed by condensation with an aldehyde or ketone. rroij.comnih.gov These hydrazone derivatives expand the chemical space available for biological screening, as the N-acyl hydrazone moiety is a key pharmacophore in many biologically active compounds. rroij.com

Table 2: Synthesis of Amide and Hydrazone Derivatives

Derivative Key Reagents Intermediate Application Reference
Substituted Amide Amine, DCC, DMAP Activated Ester/Acyl Intermediate SAR, Lipid Synthesis nih.govnih.gov

| Hydrazone | Hydrazine, Aldehyde/Ketone | Acyl Hydrazide | Bioactive Compound Synthesis | rroij.comnih.gov |

Modifications and Replacements of the Benzyloxy Moiety

The benzyloxy group at the C-3 position is another critical site for modification. Altering this group can impact the molecule's conformation, electronic properties, and metabolic stability.

Cleavage of the Benzyl Ether and Subsequent Functionalization

The benzyl ether can be cleaved to unveil the C-3 hydroxyl group, which can then be further functionalized. A standard method for this deprotection is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C), which reduces the benzyl ether to yield the free alcohol and toluene (B28343) as a byproduct. organic-chemistry.orgyoutube.com This method is clean and efficient but may not be suitable for molecules containing other reducible functional groups. organic-chemistry.org

Alternative methods using Lewis acids, such as a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), can also achieve debenzylation under mild conditions and tolerate a wider range of functional groups. organic-chemistry.orgatlanchimpharma.com For substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, oxidative cleavage is highly effective. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively remove the PMB group in the presence of other acid-sensitive groups. nih.govorganic-chemistry.org Once the hydroxyl group is exposed, it can be acylated with other fatty acids or functional groups to create novel lipid structures. nih.gov

Table 3: Comparison of Benzyl Ether Cleavage Methods

Method Reagents Key Features Selectivity Reference
Catalytic Hydrogenolysis H₂, Pd/C Mild, high-yielding Cleaves standard benzyl ethers organic-chemistry.orgyoutube.com
Lewis Acid Cleavage BCl₃·SMe₂ Mild, tolerates other groups High functional group compatibility organic-chemistry.orgatlanchimpharma.com

| Oxidative Cleavage (for PMB) | DDQ | Selective for electron-rich benzyls | Cleaves PMB in presence of Bn | nih.govorganic-chemistry.org |

Introduction of Alternative Aryl or Heterocyclic Substituents

Replacing the benzyl group with other aryl or heterocyclic moieties is a key strategy for developing analogs with potentially improved or novel biological activities. For example, analogs containing a p-methoxybenzyloxy group have been synthesized and utilized in the construction of complex lipids. nih.gov The synthesis of such analogs would involve using the appropriately substituted benzyl alcohol in the initial synthetic steps. This modification allows for the systematic exploration of electronic and steric effects at the C-3 position. The introduction of heterocyclic rings in place of the phenyl ring can introduce new hydrogen bonding capabilities, alter solubility, and provide novel intellectual property.

Functionalization and Elongation of the Alkyl Chain

The long undecyl chain of this compound provides a lipophilic tail that is crucial for its interaction with lipid bilayers and hydrophobic pockets of target proteins. Modifying this chain can significantly alter the molecule's physical properties and biological function.

Functionalization of the alkyl chain can be achieved through various synthetic transformations, although this is often more challenging than modifying the carboxylic acid or benzyloxy groups. One approach involves the use of microorganisms or isolated enzyme systems capable of terminal (ω-) or sub-terminal hydroxylation of fatty acids and their esters. frontiersin.orgnih.gov For example, enzyme systems from Pseudomonas putida have been shown to ω-oxidize medium-chain fatty acids, introducing a hydroxyl group at the terminal position of the alkyl chain. frontiersin.orgnih.gov This biotransformation creates a new site for further derivatization.

Table 4: Mentioned Chemical Compounds

Compound Name Synonym(s)
This compound (R)-3-Benzyloxytetradecanoic Acid
1,3-Dicyclohexylcarbodiimide DCC
4-Dimethylaminopyridine DMAP
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone DDQ
p-Methoxybenzyl PMB
Boron trichloride–dimethyl sulfide BCl₃·SMe₂

Stereoselective Introduction of Additional Chiral Centers

The introduction of additional chiral centers into the backbone of this compound allows for a detailed exploration of the stereochemical requirements for its biological targets. Synthetic strategies to achieve this often involve the stereoselective functionalization of the alkyl chain.

One common approach is the asymmetric synthesis of hydroxy fatty acids, which can be adapted for this compound. mdpi.com For instance, starting with a suitable precursor derived from this compound, an organocatalytic epoxidation of an unsaturated derivative could be employed to introduce a new chiral epoxide ring at a specific position on the alkyl chain. mdpi.com Subsequent ring-opening of this epoxide with various nucleophiles would yield a range of derivatives with a new, stereochemically defined hydroxyl group and another adjacent chiral center. The choice of catalyst and reaction conditions is crucial for controlling the diastereoselectivity of this process.

Another powerful method involves the use of chiral auxiliaries or catalysts in reactions that create new carbon-carbon bonds. For example, a chiral auxiliary attached to a fragment of the myristic acid chain could direct the stereoselective addition of a Grignard or organolithium reagent, thereby establishing a new chiral center. Subsequent removal of the auxiliary would furnish the derivatized this compound analog. These methods provide access to a library of diastereomers, each with a unique three-dimensional arrangement of substituents, which is invaluable for detailed SAR studies. nih.govacs.org

The table below summarizes potential strategies for introducing additional chiral centers:

StrategyKey ReactionPotential Outcome
Organocatalytic EpoxidationAsymmetric epoxidation of an unsaturated analogDiastereomerically enriched epoxy-fatty acid derivatives
Chiral Auxiliary ControlStereoselective alkylation or addition reactionsDiastereomeric analogs with new C-C bonds
Enzymatic ResolutionKinetic resolution of a racemic intermediateEnantiomerically pure building blocks for further synthesis

Selective Halogenation and Subsequent Transformations

Selective halogenation of this compound opens up a wide array of subsequent chemical transformations, allowing for the introduction of diverse functional groups. Halogenated derivatives serve as versatile intermediates for cross-coupling reactions, nucleophilic substitutions, and the synthesis of radiolabeled probes.

A key challenge in the halogenation of this compound is achieving regioselectivity along the aliphatic chain while preserving the existing stereocenter and the benzyl ether protecting group. One established method for the halogenation of carboxylic acids is the Hunsdiecker reaction or its modern variants, which involve the conversion of the carboxylic acid to a silver salt followed by treatment with a halogen. acs.orgnih.gov However, this method results in a chain-shortened product (decarboxylative halogenation).

For α-halogenation, the Hell-Volhard-Zelinsky reaction is a classic method, though its harsh conditions might not be compatible with the benzyl ether. masterorganicchemistry.com Milder, more selective methods are often preferred. For instance, the carboxylic acid can be converted to an enolate or silyl (B83357) ketene (B1206846) acetal, which can then be reacted with an electrophilic halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen at the α-position.

Halogenation at other positions on the alkyl chain typically requires the prior introduction of a functional group, such as a double bond. The addition of hydrogen halides or the use of halonium ion-mediated cyclization reactions on an unsaturated precursor of this compound can provide access to a variety of regio- and stereoisomeric halo-derivatives.

The following table outlines potential halogenation strategies:

PositionMethodReagent(s)Subsequent Transformations
α-positionEnolate halogenationLDA, NBS/NCSAlkylation, cross-coupling
ω-positionFrom a ω-hydroxy precursorAppel reaction (CBr4, PPh3)Azide (B81097)/alkyne introduction for click chemistry
Specific internal positionFrom an unsaturated precursorElectrophilic addition (e.g., HBr)Elimination, substitution

Synthesis of Stereoisomeric and Diastereomeric Analogues for Comparative Studies

The synthesis of all possible stereoisomers and diastereomers of a biologically active molecule is a cornerstone of medicinal chemistry, as it allows for a definitive assessment of the role of each chiral center in the molecule's activity. nih.govrsc.org For this compound, this involves synthesizing not only its enantiomer, S-(3)-Benzyloxy Myristic Acid, but also diastereomers where additional chiral centers have been introduced.

The synthesis of the enantiomer, S-(3)-Benzyloxy Myristic Acid, can be achieved through a parallel synthetic route using the corresponding S-configured starting materials. Comparative biological evaluation of the R- and S-enantiomers can reveal whether the biological target exhibits stereospecific recognition.

When additional chiral centers are introduced, as described in section 3.3.1, a library of diastereomers can be generated. nih.govacs.org For example, if a new chiral center is introduced at the C-4 position, four possible stereoisomers would exist: (3R, 4R), (3R, 4S), (3S, 4R), and (3S, 4S). Each of these isomers needs to be synthesized in high purity to enable unambiguous biological testing. This is often accomplished through stereoselective synthesis or by separating diastereomeric mixtures using chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC). google.com

The systematic evaluation of these stereoisomeric and diastereomeric analogues in biological assays provides a detailed understanding of the pharmacophore, the three-dimensional arrangement of functional groups required for optimal interaction with the biological target. nih.govescholarship.org

Bioconjugation Strategies for Fluorescent or Affinity Probes

To visualize the cellular localization and identify the binding partners of this compound, it is often necessary to attach a reporter group, such as a fluorescent dye or an affinity tag like biotin. nih.govnih.gov This process, known as bioconjugation, requires chemical strategies that allow for the stable and specific linkage of the reporter group to the fatty acid without significantly altering its biological activity.

A common strategy involves the introduction of a bioorthogonal handle, such as an azide or a terminal alkyne, into the structure of this compound. researchgate.netacs.org This handle can then be selectively reacted with a reporter group containing a complementary functional group via "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

The bioorthogonal handle is typically installed at a position on the fatty acid that is tolerant of modification, often at the terminus of the alkyl chain (the ω-position). This can be achieved by starting the synthesis with a precursor that already contains the handle or by functionalizing a terminal hydroxyl or halide group.

For example, a derivative of this compound with a terminal alkyne can be synthesized. This alkyne-tagged probe can then be incubated with cells or cell lysates and subsequently reacted with an azide-functionalized fluorophore (e.g., an azide-rhodamine) for visualization by fluorescence microscopy or in-gel fluorescence scanning. researchgate.net Alternatively, reaction with an azide-biotin tag allows for the affinity purification of binding proteins, which can then be identified by mass spectrometry. nih.gov

The table below details common bioconjugation strategies:

Reporter GroupLinkage ChemistryBioorthogonal Handle on Fatty AcidApplication
Fluorescent Dye (e.g., Rhodamine, Fluorescein)Click Chemistry (CuAAC or SPAAC)Terminal alkyne or azideFluorescence microscopy, flow cytometry
Affinity Tag (e.g., Biotin)Click Chemistry (CuAAC or SPAAC)Terminal alkyne or azideAffinity purification, pull-down assays
Amide Bond FormationEDC/NHS couplingCarboxylic acidDirect labeling (may alter activity)

These chemical probes are powerful tools for chemical biology, enabling the detailed study of the molecular mechanisms of action of this compound and other lipid molecules. rockefeller.edu

Mechanistic Investigations of R 3 Benzyloxy Myristic Acid at the Molecular and Cellular Level in Vitro and Cellular Models

Investigation of Immunomodulatory Mechanisms (In Vitro/Cellular Models)

R-(3)-Benzyloxy Myristic Acid has been identified as a synthetic molecule capable of modulating immune responses, a function that has been explored through various in vitro and cellular models. These investigations have focused on its ability to influence key cells of the adaptive immune system, including T-lymphocytes and dendritic cells, and to enhance downstream effector functions such as antibody production.

Research indicates that this compound acts as an adjuvant, possessing the ability to activate antigen-specific CD4+ and CD8+ T-cells. biosynth.comsmolecule.com In vitro studies demonstrate that in the presence of a specific antigen, this compound promotes T-cell proliferation. biosynth.com The activation of T-lymphocytes is a critical step in the development of an adaptive immune response and is characterized by the upregulation of specific cell surface markers. termedia.pl In cellular assays, T-cell activation can be quantified by measuring the increased expression of markers such as CD25 and CD69 on the cell surface following stimulation. termedia.plresearchgate.net The mechanism involves an increase in the expression of co-stimulatory molecules on these T-cells, which enhances the efficiency of the immune response. biosynth.com

Table 1: Representative In Vitro T-Cell Activation Markers Modulated by this compound

Cell TypeActivation MarkerChange in Expression (vs. Control)Functional Significance
CD4+ T-cells CD25 (IL-2Rα)IncreasedProliferation, Differentiation
CD69IncreasedEarly activation, Tissue retention
CD8+ T-cells CD25 (IL-2Rα)IncreasedProliferation, Cytotoxic potential
CD69IncreasedEarly activation, Effector function

This table is a representative illustration of expected outcomes based on the compound's described function as a T-cell activator.

Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that form a crucial link between the innate and adaptive immune systems. cellbiopharm.comdovepress.com The immunomodulatory effects of this compound are linked to its capacity to stimulate these cells. biosynth.com In vitro models show that stimulation of DCs induces their maturation, a process characterized by the upregulation of co-stimulatory molecules like CD80 and CD86. dovepress.com These molecules are essential for providing the secondary signals required for T-cell activation. dovepress.com

Upon maturation, DCs enhance their ability to process antigens and present the resulting peptides on Major Histocompatibility Complex (MHC) class I and class II molecules. nih.gov The presentation of antigenic peptides via MHC molecules is the primary signal for the activation of CD8+ and CD4+ T-cells, respectively. nih.gov By promoting DC stimulation and maturation, this compound facilitates more robust antigen presentation, thereby amplifying the subsequent T-cell response. biosynth.com

Table 2: Effect of this compound on Dendritic Cell Maturation Markers (In Vitro)

Cell Surface MarkerFunctionExpected Outcome with Compound
MHC Class I Presents endogenous antigens to CD8+ T-cellsUpregulation
MHC Class II Presents exogenous antigens to CD4+ T-cellsUpregulation
CD80 (B7-1) Co-stimulation of T-cellsUpregulation
CD86 (B7-2) Co-stimulation of T-cellsUpregulation

This table represents the anticipated effects on dendritic cells based on the compound's described stimulatory activity.

A key consequence of enhanced CD4+ T-cell and dendritic cell activation is the subsequent increase in antigen-specific antibody production by B-cells. biosynth.com In vitro assays using peripheral blood mononuclear cells (PBMCs) can be used to evaluate the functions of memory B-cells and their differentiation into antibody-secreting plasma cells. frontiersin.org This process is heavily dependent on cell-to-cell interactions, particularly the help provided by activated CD4+ T-cells. frontiersin.org By stimulating the upstream components of the adaptive immune response, this compound has been shown to be an efficient method for enhancing the production of antigen-specific antibodies in vitro. biosynth.com This suggests that the compound effectively supports the entire cascade of events, from antigen presentation to the final humoral response. biosynth.comevitria.com

Interactions with Lipid Metabolism Enzymes and Pathways (In Vitro)

The structure of this compound, as an analog of the naturally occurring myristic acid, suggests potential interactions with cellular pathways involving fatty acids, most notably protein N-myristoylation.

N-Myristoyltransferase (NMT) is the enzyme responsible for catalyzing the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins. frontiersin.org This modification is crucial for the function of the target proteins. researchgate.net Analogs of myristic acid have been designed to act as alternative substrates or inhibitors of NMT, thereby serving as tools to probe its function or as potential therapeutic agents. nih.govwikipedia.org

The inhibitory potential of compounds like this compound against NMT can be evaluated in vitro through enzymatic assays. These assays measure the compound's ability to block the myristoylation of a peptide or protein substrate. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce NMT activity by 50%. Myristic acid derivatives have been shown to inhibit NMT with varying potencies. researchgate.net

Table 3: Representative Inhibition Data for Myristic Acid Analogs against N-Myristoyltransferase (NMT)

Compound TypeTarget OrganismIC50 (µM)Reference Type
Myristic Acid Analog 1 Candida albicans1.5Antifungal Study
Myristic Acid Analog 2 Leishmania donovani0.8Anti-parasitic Study
Myristic Acid Analog 3 Human5.2Antiviral Study
Myristic Acid Analog 4 Aspergillus niger2.1Antifungal Study

This table is illustrative of the types of kinetic data generated for NMT inhibitors and does not represent specific data for this compound, but provides context for its potential evaluation as an NMT inhibitor.

The inhibition of NMT by a myristic acid analog directly leads to the modulation of protein myristoylation. nih.gov This lipid modification is generally irreversible and can occur either co-translationally on newly synthesized proteins or post-translationally following a caspase cleavage event that exposes an internal glycine residue. frontiersin.org

The functional consequences of preventing myristoylation are significant and diverse. The attached myristoyl group often acts as a hydrophobic anchor, mediating protein localization to cellular membranes and influencing protein-protein interactions. researchgate.netub.edu For example, the myristoylation of the N-terminal SH4 domain of the c-Src kinase is essential for its membrane anchoring and subsequent signaling activity. ub.edu Similarly, the protein Lunapark requires N-myristoylation to induce morphological changes in the endoplasmic reticulum. plos.org Preventing this modification, for instance by mutating the N-terminal glycine to alanine (B10760859) (a G2A mutation) or through the use of an NMT inhibitor, disrupts these functions. plos.org Therefore, by acting as an NMT inhibitor, this compound can modulate critical cellular processes such as signal transduction and protein trafficking. frontiersin.org

Table 4: Examples of N-Myristoylated Proteins and Functional Consequences of Inhibition

ProteinBiological FunctionConsequence of Inhibited Myristoylation
c-Src Signal transduction kinaseFailure to localize to the plasma membrane, loss of signaling function. ub.edu
ARF1 Vesicular traffickingDisruption of Golgi structure and function. plos.org
Gα subunits G-protein coupled receptor signalingImpaired membrane association and signal transduction. ub.edu
HIV-1 Gag Viral assemblyInability to target the plasma membrane, blocking virus particle formation. nih.gov
Lunapark ER morphologyInability to induce ER structural changes. plos.org

Interactions with ZDHHC Enzymes and Protein S-Acylation (In Vitro)

Protein S-acylation, also known as S-palmitoylation, is a crucial reversible post-translational modification where long-chain fatty acids are attached to cysteine residues via a thioester bond. researchgate.netnih.govfrontiersin.org This process is primarily mediated by a family of 23 enzymes in mammals known as zinc finger DHHC-type containing (ZDHHC) protein acyltransferases. nih.govnih.gov These enzymes regulate the function of numerous proteins by affecting their stability, subcellular localization, and interactions. researchgate.netfrontiersin.org The catalytic mechanism of ZDHHC enzymes involves a two-step ping-pong process: first, the enzyme auto-acylates a cysteine residue within its conserved DHHC motif, and second, it transfers the acyl group to a cysteine on the substrate protein. biorxiv.org

In contrast, myristic acid is typically involved in a different type of protein acylation called N-myristoylation. This process involves the irreversible attachment of myristate to an N-terminal glycine residue of a protein, a reaction catalyzed by N-myristoyltransferase. nih.govresearchgate.net This modification is vital for various signaling events and protein functions. researchgate.net

Specific in vitro studies detailing the direct interaction of this compound with the 23-member family of ZDHHC enzymes are not extensively documented in current literature. ZDHHC enzymes show preference for certain fatty acyl-CoA substrates, with palmitoyl-CoA being a primary substrate. frontiersin.org The bulky benzyloxy group at the 3-position of the myristic acid backbone in this compound represents a significant structural difference from typical substrates like palmitic or myristic acid. This alteration would likely influence its recognition and processing by ZDHHC enzymes, but dedicated in vitro reconstitution assays are required to determine the precise nature of any potential interaction or inhibition. nih.gov

Table 1: Comparison of Protein Acylation Types

Feature S-Acylation (Palmitoylation) N-Myristoylation
Fatty Acid Primarily Palmitic Acid (C16:0) Myristic Acid (C14:0)
Enzyme Family ZDHHC Protein Acyltransferases N-Myristoyltransferase (NMT)
Amino Acid Target Cysteine (internal) Glycine (N-terminal)
Chemical Bond Thioester Amide
Reversibility Reversible Generally Irreversible
Cellular Role Dynamic regulation of protein localization, stability, and signaling. frontiersin.org Anchoring proteins to membranes, signal transduction. researchgate.net

Influence on Fatty Acid Elongation and Desaturation Pathways (In Vitro)

Fatty acid elongation and desaturation are fundamental metabolic pathways that produce a diverse range of fatty acids essential for cellular functions. Key enzymes in this process include fatty acid desaturases (FADS), such as Δ6-desaturase, which introduces double bonds into fatty acid chains. nih.gov

Research on the direct influence of this compound on these pathways is limited. However, studies on its parent molecule, myristic acid (C14:0), provide some context. In vitro experiments using primary cultures of rat hepatocytes have demonstrated that myristic acid can specifically and dose-dependently increase the activity of Δ6-desaturase. nih.gov This effect was observed for multiple substrates of the enzyme, including oleic acid (C18:1n-9), linoleic acid (C18:2n-6), and alpha-linolenic acid (C18:3n-3). nih.gov Furthermore, the specificities of enzymes like lysophosphatidic acid acyltransferase (LPAAT) and Δ9 fatty acid desaturase are critical in determining the cellular content of myristic acid and its monounsaturated product, myristoleic acid. nih.gov

The presence of the benzyloxy group at the 3-hydroxy position of this compound makes it a non-standard fatty acid. It is plausible that this modification could alter its recognition by the enzymes involved in elongation and desaturation. It might act as a competitive inhibitor or a poor substrate for these enzymes. However, without specific in vitro studies using purified enzymes or cell-based models, its precise effect remains speculative.

Cellular Uptake and Intracellular Trafficking Mechanisms (Cellular Models)

The entry of fatty acids into cells and their subsequent movement is a complex process. While some fatty acids can passively diffuse across the plasma membrane, this process is often facilitated by protein transporters. Once inside, fatty acids are rapidly esterified to Coenzyme A to form acyl-CoAs, which can then be directed to various metabolic or signaling pathways. smolecule.com

Membrane Permeation Studies in Model Systems

The ability of a molecule to cross the cell membrane is often predicted using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA). researchgate.net These models assess passive diffusion across a synthetic membrane. For weak acids, such as carboxylic acids, permeation is highly dependent on the protonation state of the molecule. nih.gov The neutral, protonated form of a fatty acid is significantly more membrane-permeable than its charged, anionic form. nih.gov

This compound is a carboxylic acid and thus a weak acid. pharmaffiliates.com Its permeation would be expected to follow this principle, favoring the neutral form for crossing lipid bilayers. However, the large, bulky benzyloxy group attached to the aliphatic chain could introduce steric hindrance, potentially slowing its rate of diffusion compared to unmodified myristic acid. Specific studies using model membrane systems are necessary to quantify the permeability coefficient of this compound and understand how the benzyloxy modification impacts its passive transport.

Endocytic Pathway Involvement

Beyond passive diffusion, cells can internalize substances through endocytosis, a process that involves the budding of the plasma membrane to form intracellular vesicles. frontiersin.org This is a primary route of entry for many larger molecules and nanoparticles. frontiersin.org Recent research has highlighted the intricate roles of fatty acids in modulating intracellular trafficking events, including autophagy, which is a related process. For instance, myristic acid has been shown to enhance N-myristoylation of the ARF1 protein, a key regulator of membrane trafficking. nih.gov This action, in turn, facilitates the autophagic degradation of the STING protein complex, a central component of the innate immune system. nih.gov

While these findings point to a role for myristic acid in regulating complex trafficking pathways, direct evidence for the involvement of endocytosis in the cellular uptake of this compound is not available. The structural characteristics of the molecule, particularly its benzyloxy moiety, might influence its interaction with membrane components and thereby affect its mode of entry, but this requires further investigation in cellular models. smolecule.com

Modulation of Cellular Signaling Pathways (In Vitro/Cellular Models)

Fatty acids are not just metabolic substrates; they are also potent signaling molecules that can modulate a wide array of cellular pathways. researchgate.netscirp.org Saturated fatty acids like myristic acid and palmitic acid can influence signal transduction through various mechanisms, including direct protein acylation, receptor binding, and altering the lipid composition of cellular membranes. scirp.orgresearchgate.net

Impact on Signal Transduction Cascades

The impact of this compound on specific signal transduction cascades has not been extensively characterized. However, the known roles of its parent compound, myristic acid, offer insight into potential areas of influence.

Protein N-Myristoylation: Myristic acid is a substrate for N-myristoylation, a modification critical for the function of many signaling proteins, including G-protein alpha subunits and tyrosine kinases like c-Src. researchgate.netscirp.org This modification facilitates membrane association and is essential for their signaling activity.

Innate Immune Signaling: Myristic acid has been identified as a metabolic checkpoint that regulates STING-dependent signaling. nih.gov By promoting the autophagic degradation of STING, myristic acid attenuates type I interferon responses. nih.govnih.gov

DNA Damage Response: In primary cells, saturated fatty acids, including myristic acid, have been shown to compromise the DNA damage response by reducing the induction of key proteins like p21 and Bax. plos.org

Given that this compound is a derivative of myristic acid, it could potentially interfere with these pathways. medchemexpress.com For example, it might act as an antagonist in processes requiring myristoyl-CoA or allosterically modulate the activity of signaling proteins that are normally regulated by fatty acids. However, the presence of the benzyloxy group makes it distinct from endogenous fatty acids, and dedicated studies are needed to elucidate its specific effects on these and other signal transduction cascades.

Table 2: Investigated Biological Activities of Myristic Acid (C14:0)

Pathway/Process Observed Effect of Myristic Acid Cell/System Model
Δ6-Desaturase Activity Increased enzyme activity. nih.gov Cultured Rat Hepatocytes
STING Signaling Attenuates IFN-β production by promoting STING degradation via autophagy. nih.govnih.gov Macrophages, HEK293T cells
DNA Damage Response Compromised induction of p21 and Bax in response to damage. plos.org Primary Mouse Embryonic Fibroblasts
Protein N-Myristoylation Serves as the substrate for N-myristoyltransferase to modify target proteins. researchgate.net General Eukaryotic and Viral Systems

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Myristic Acid
Palmitic Acid
Oleic Acid
Linoleic Acid
Alpha-linolenic Acid
Myristoleic Acid
Palmitoyl-CoA
Myristoyl-CoA
Coenzyme A
p21
Bax
ARF1
STING

Gene Expression Profiling in Response to this compound

This compound functions as a potent activator of the innate immune system, primarily through its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. nih.govglpbio.com The binding of this lipid to the TLR4 receptor complex initiates a downstream signaling cascade that culminates in the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB). nih.govmdpi.com The activation of these transcription factors leads to a profound alteration in the gene expression profile of responding immune cells, such as macrophages and dendritic cells. biosynth.com

The transcriptional response is characterized by the rapid upregulation of a wide array of genes involved in inflammation and immunity. nih.gov This includes pro-inflammatory cytokines, which are crucial for orchestrating an immune response, chemokines that recruit other immune cells to the site of activation, and co-stimulatory molecules that are essential for the subsequent activation of the adaptive immune system. biosynth.com The gene expression signature induced by this compound is therefore indicative of a classical pro-inflammatory response, geared towards pathogen defense and immune mobilization. While direct, comprehensive gene expression profiling studies specifically for this compound are not extensively published, the profile can be inferred from its known mechanism as a TLR4 agonist.

Table 1: Representative Genes Upregulated by TLR4 Activation
Gene CategorySpecific GeneFunction
Pro-inflammatory CytokinesTumor Necrosis Factor-alpha (TNF-α)Key mediator of acute inflammation
Pro-inflammatory CytokinesInterleukin-6 (IL-6)Pleiotropic cytokine with roles in inflammation and B-cell maturation
Pro-inflammatory CytokinesInterleukin-1 beta (IL-1β)Potent pro-inflammatory cytokine
ChemokinesMonocyte Chemoattractant Protein-1 (MCP-1)Recruits monocytes, memory T-cells, and dendritic cells
EnzymesCyclooxygenase-2 (COX-2)Enzyme responsible for prostaglandin (B15479496) synthesis in inflammation

Stereospecificity of Biological Interactions (In Vitro)

The biological activity of many chiral molecules is critically dependent on their three-dimensional structure, a phenomenon known as stereospecificity. This principle is highly relevant for this compound, where the specific "(R)" configuration at the third carbon position is essential for its potent immunological activity. biosynth.combiomol.com Interactions at the molecular level, particularly with its receptor target, are finely tuned to this specific enantiomer, meaning the alternative "(S)" enantiomer is significantly less active or inactive.

The primary molecular target of this compound is understood to be the MD-2/TLR4 receptor complex, which recognizes lipid components of pathogens. glpbio.com The binding pocket of this complex is sterically constrained, and the precise fit of the R-enantiomer is crucial for inducing the conformational changes required for receptor dimerization and signal initiation. This enantioselective binding is a common feature in pharmacology and biochemistry, where proteins, particularly receptors and enzymes, exhibit a high degree of chiral discrimination. nih.gov

The S-enantiomer, with its different spatial arrangement of the benzyloxy group, would not be expected to bind to the MD-2/TLR4 complex with the same affinity or in the correct orientation. This leads to a dramatic difference in the biological activity profile between the two enantiomers. The R-enantiomer acts as a potent agonist, while the S-enantiomer is predicted to be a very weak agonist or potentially an antagonist, although the latter is less commonly documented.

Table 2: Conceptual Comparison of Enantiomer Binding and Activity
EnantiomerBinding Affinity to MD-2/TLR4Biological Activity Profile
This compoundHighPotent Agonist
S-(3)-Benzyloxy Myristic AcidLow / NegligibleWeak or Inactive

The enantioselective binding at the receptor level translates directly into stereodependent cellular responses. In vitro studies with immune cells demonstrate that the cellular output, such as the production and secretion of cytokines, is dependent on the stereochemistry of the stimulus. Research on other chiral immunomodulators has shown that different stereoisomers can elicit distinct cellular responses. For instance, studies on polylactide (PLA) stereoisomers revealed that while some configurations induce a broad pro-inflammatory cytokine response (IL-1β, TNF-α, IL-6), others might selectively increase only certain chemokines like MCP-1. nih.gov

Applying this principle, the R-enantiomer of 3-Benzyloxy Myristic Acid elicits a robust pro-inflammatory response from cells like macrophages, characterized by the secretion of cytokines such as TNF-α and IL-6. nih.gov In contrast, the S-enantiomer, due to its inability to effectively activate the TLR4 pathway, would fail to induce a significant cellular response. This highlights that the specific stereochemistry is the determining factor for the compound's function as an immune activator.

Table 3: Predicted Stereodependent Cellular Responses in Macrophages
StimulusTLR4 Pathway ActivationPro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-6)
This compoundStrongHigh
S-(3)-Benzyloxy Myristic AcidMinimal / NoneNegligible

Structural Activity Relationship Sar Studies and Advanced Computational Modeling

Rational Design Principles for R-(3)-Benzyloxy Myristic Acid Analogues

The rational design of analogues of this compound is a strategic process aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. This process is guided by an understanding of the molecular interactions between the ligand and its biological target. acs.org

Key structural components of this compound available for modification include the myristic acid backbone, the benzyloxy group at the 3-position, and the terminal carboxylic acid. The rational design process involves systematically altering these components to probe the structure-activity relationship (SAR). For instance, modifications to the length of the fatty acid chain can influence lipophilicity and, consequently, membrane permeability and binding affinity. mdpi.com The nature and position of the substituent on the phenyl ring of the benzyloxy group can be altered to explore electronic and steric effects on target engagement.

Fragment-based drug design (FBDD) offers a powerful strategy for the development of novel analogues. This approach involves identifying small molecular fragments that bind to the target protein and then growing or combining these fragments to create a more potent lead compound. In the context of this compound, the benzyloxy group and the myristic acid chain can be considered as distinct fragments.

To systematically explore the SAR of this compound, a focused library of analogues can be designed and synthesized. This library would encompass a range of modifications to the key structural features of the molecule. The design of this library is guided by the need to cover a diverse chemical space while maintaining a focus on the core scaffold.

The following table illustrates a hypothetical library design for the systematic exploration of SAR around the this compound scaffold.

Modification Area Type of Modification Rationale
Fatty Acid Chain Chain length variation (C12-C16)To probe the effect of lipophilicity on activity.
Introduction of unsaturationTo alter the conformation and rigidity of the backbone.
Benzyloxy Group Phenyl ring substitution (e.g., -F, -Cl, -CH3, -OCH3)To investigate the influence of electronic and steric effects.
Replacement of benzyl (B1604629) with other aromatic groupsTo explore alternative binding interactions.
Carboxylic Acid Esterification or amidationTo modify polarity and cell permeability.
Bioisosteric replacement (e.g., tetrazole)To improve metabolic stability and binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For this compound and its analogues, QSAR can be a valuable tool for predicting the activity of newly designed compounds and for understanding the key molecular features that drive their biological effects.

The first step in QSAR analysis is the selection and calculation of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. researchgate.net For a series of this compound analogues, a variety of descriptors would be calculated, categorized as follows:

1D Descriptors: Molecular weight, atom count, etc.

2D Descriptors: Topological indices (e.g., Balaban index, Wiener index), connectivity indices, and 2D pharmacophore fingerprints. These describe the atom connectivity and topology of the molecule.

3D Descriptors: Geometrical descriptors (e.g., molecular surface area, volume, shape indices) and descriptors based on 3D molecular fields (e.g., CoMFA and CoMSIA fields).

The following table provides examples of molecular descriptors that could be calculated for a QSAR study of this compound analogues.

Descriptor Class Specific Descriptor Information Encoded
Constitutional Molecular Weight (MW)Size of the molecule.
Topological Zagreb IndexBranching of the molecular skeleton.
Geometrical Molecular Surface Area (MSA)The surface area of the molecule.
Electronic Dipole MomentThe polarity of the molecule.
Hydrophobic LogPThe lipophilicity of the molecule.

Once the molecular descriptors are calculated, a predictive QSAR model can be developed using various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forest (RF). The goal is to build a model that can accurately predict the biological activity of new, unsynthesized analogues.

A hypothetical QSAR equation for a series of this compound analogues might look like:

log(1/IC50) = a(LogP) + b(MSA) + c*(Dipole) + d

Where IC50 is the concentration of the compound required to inhibit a biological process by 50%, and a, b, and c are the coefficients determined by the regression analysis, representing the contribution of each descriptor to the activity. d is a constant. Such a model would suggest that the biological activity is influenced by the lipophilicity, size, and polarity of the molecules.

Ligand-Based Computational Drug Design Approaches (Conceptual)

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches can be employed. mdpi.com These methods rely on the information derived from a set of known active and inactive molecules to develop a model of the target's binding site, known as a pharmacophore model.

A pharmacophore model for this compound would define the essential spatial arrangement of chemical features required for biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For this compound, a conceptual pharmacophore model could include:

A hydrophobic feature corresponding to the long alkyl chain of the myristic acid.

An aromatic feature representing the benzyl group.

A hydrogen bond acceptor feature from the carboxylic acid group.

This pharmacophore model can then be used to screen virtual compound libraries to identify new molecules that match the model and are therefore likely to be active. It can also guide the design of new analogues by ensuring that they retain the key pharmacophoric features.

Pharmacophore Modeling and Feature Mapping

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would define the key hydrophobic, hydrogen bond donor/acceptor, and aromatic features, derived from its myristic acid backbone and benzyloxy group. This model would serve as a 3D query to screen for other compounds with potentially similar activity. Currently, no specific pharmacophore models for this compound have been published.

Shape-Based Similarity and Scaffold Hopping

Shape-based similarity methods compare the 3D shape of this compound to libraries of other molecules to find compounds with different chemical scaffolds but similar shapes, which might elicit a similar biological response. This "scaffold hopping" is a valuable technique for discovering novel classes of active compounds. A study of this nature on this compound has not been identified in the available literature.

Structure-Based Computational Design Approaches

These approaches rely on the 3D structure of a biological target (e.g., a protein) to predict how a ligand like this compound might interact with it.

Molecular Docking Simulations with Proposed Protein Targets

Molecular docking predicts the preferred orientation of a molecule when bound to a target protein. This simulation calculates a "docking score," which estimates the binding affinity. To perform this for this compound, one would first need a proposed protein target, such as a Toll-like receptor (TLR) for an adjuvant, and its crystal structure. The benzyloxy myristic acid would then be computationally "docked" into the protein's binding site to predict interactions and binding energy. No such specific docking studies for this compound are currently published.

Molecular Dynamics Simulations for Binding Mode Analysis and Conformational Changes

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the stability of a ligand-protein complex and how the protein's conformation might change upon binding. An MD simulation of this compound bound to a protein target would reveal the stability of the predicted docking pose and the key amino acid interactions over a simulated time period. This level of analysis for the compound is not available in the literature.

Free Energy Perturbation and MM/GBSA Calculations for Binding Affinity Prediction

Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) are used to calculate the binding free energy of a ligand to a protein with higher accuracy than standard docking scores. These computationally intensive methods provide a more precise prediction of binding affinity. FEP, in particular, involves creating a non-physical, alchemical transformation pathway between two states to calculate the free energy difference. There are no published studies applying MM/GBSA or FEP calculations to this compound.

Conformational Analysis of this compound and Analogues

Conformational analysis involves studying the different 3D shapes (conformations) that a flexible molecule like this compound can adopt. Due to the flexible fatty acid chain and the rotatable bond of the benzyloxy group, the molecule can exist in numerous low-energy conformations. Understanding the preferred conformation in solution versus in a protein's binding site is critical for drug design. Detailed conformational analyses of this specific molecule and its analogues are not documented in the searched scientific literature.

Lack of Specific Research Data for "this compound" Computational Studies

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a notable absence of publicly available scientific literature focusing specifically on the Ab Initio, Density Functional Theory (DFT), molecular mechanics, and conformational searching of the chemical compound This compound .

While extensive research exists on the application of these computational chemistry methods to other fatty acids, myristic acid derivatives, and ligands for Toll-like receptor 4 (TLR4)—a known target of this compound—no dedicated studies providing the specific data required for the requested article have been identified.

The user's instructions mandated a detailed and scientifically accurate article structured around specific subsections, including data tables with research findings from these computational analyses. The absence of such specific data for this compound makes it impossible to generate the requested content with the required level of detail and adherence to the strict outline provided.

Therefore, the article focusing on the of this compound, as outlined, cannot be produced at this time due to the lack of foundational research and specific computational data in the public domain.

Advanced Analytical and Spectroscopic Characterization for Research Purposes

Stereochemical Elucidation and Chiral Purity Determination

Confirming the three-dimensional structure and enantiomeric purity is critical for a chiral molecule like R-(3)-Benzyloxy Myristic Acid. This is achieved through a combination of chiroptical, chromatographic, and crystallographic methods.

Chiroptical spectroscopy measures the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD): This technique measures the difference in absorption between left and right-handed circularly polarized light. For this compound, the carboxylic acid chromophore is the primary group analyzed. The sign and magnitude of the Cotton effect in the CD spectrum, typically observed around 210-220 nm for the n→π* transition of the carboxyl group, can provide information about the stereochemistry of the adjacent chiral center at C-3.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign of the rotation at specific wavelengths (e.g., the sodium D-line, 589 nm), is characteristic of a specific enantiomer. For the R-enantiomer, a specific optical rotation value ([α]D) would be expected under defined conditions of concentration, solvent, and temperature.

While these techniques are standard for chiral molecules, specific CD and ORD spectral data for this compound are not extensively detailed in publicly available literature. However, the analysis would be crucial for confirming the "R" configuration by comparing the experimental data with established rules or with data from structurally similar compounds.

Chiral chromatography is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. heraldopenaccess.usnih.gov This involves separating the R and S enantiomers on a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the ee of compounds like this compound. The sample is passed through a column containing a CSP. The differential interaction between the enantiomers and the CSP leads to different retention times (tR), allowing for their separation and quantification. The ee is calculated from the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC): For GC analysis, the carboxylic acid group of this compound would typically be derivatized (e.g., converted to a methyl ester) to increase its volatility. The derivative is then analyzed on a column with a chiral stationary phase.

The determination of enantiomeric excess is a critical quality control parameter, ensuring that the biological or chemical activity observed is attributable to the desired R-enantiomer. heraldopenaccess.us

Interactive Table: Hypothetical Chiral HPLC Data for Enantiomeric Excess (ee) Determination

This table illustrates a typical output from a chiral HPLC analysis designed to determine the enantiomeric purity of a synthesized batch of this compound.

EnantiomerRetention Time (tR) (minutes)Peak Area (arbitrary units)Percentage (%)
This compound 12.5995,00099.5
S-(3)-Benzyloxy Myristic Acid 14.25,0000.5

Enantiomeric Excess (ee) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100 = 99.0% .

X-ray crystallography is a powerful technique that can unambiguously determine the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. hod4.netmdpi.com The method involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional map of electron density, which reveals the precise arrangement of every atom in the molecule. hod4.netnih.gov

For this compound, a successful crystallographic analysis would provide:

Absolute Configuration: Definitive confirmation of the "R" configuration at the C-3 stereocenter.

Molecular Conformation: The preferred arrangement of the atoms and functional groups in the solid state.

Intermolecular Interactions: Details on how the molecules pack together in the crystal lattice, including hydrogen bonding involving the carboxylic acid groups.

As of now, the crystal structure of this compound is not available in public databases. The table below represents the type of crystallographic data that would be obtained from such an analysis.

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Chemical Formula C₂₁H₃₄O₃The elemental composition of the molecule.
Molecular Weight 334.49 g/mol The mass of one mole of the compound.
Crystal System MonoclinicThe shape of the unit cell.
Space Group P2₁The symmetry elements of the crystal.
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 98.5°The lengths and angles of the unit cell.
Density (calculated) 1.15 g/cm³The theoretical density of the crystal.
Flack Parameter ~0.0A value close to zero confirms the correct absolute configuration.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

A combination of 1D (¹H, ¹³C) and 2D NMR experiments is used to assemble the complete chemical structure of this compound.

¹H NMR: Provides information on the number and type of protons and their immediate chemical environment.

¹³C NMR: Shows the signals for each unique carbon atom in the molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This is used to map out the spin systems of the long alkyl chain and the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different fragments of the molecule, such as linking the benzyloxy group to the C-3 position of the myristic acid chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide insights into the molecule's conformation and help confirm the relative stereochemistry.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key 2D NMR Correlations (COSY, HMBC)
1 (COOH) ~11.0 (br s)~179.0HMBC to H-2
2 (CH₂) ~2.5 (m)~39.0COSY with H-3; HMBC to C-1, C-3, C-4
3 (CH) ~3.8 (m)~75.0COSY with H-2, H-4; HMBC to C-1, C-2, C-4, C-5, Benzylic-C
4 (CH₂) ~1.6 (m)~34.0COSY with H-3, H-5
5-13 ((CH₂)₉) ~1.2-1.4 (m)~25-32
14 (CH₃) ~0.9 (t)~14.0COSY with H-13
Benzylic (CH₂) ~4.5 (s)~71.0HMBC to C-3, Phenyl C-1'
Phenyl (Ar-H) ~7.3 (m)~127-138COSY correlations within the aromatic ring

Dynamic NMR (DNMR) studies are used to investigate processes of conformational exchange that occur on the NMR timescale. For this compound, the primary sources of conformational flexibility are the rotation around the numerous single bonds in the alkyl chain and the rotation of the benzyl group around the C3-O and O-CH₂ bonds.

If a significant energy barrier to rotation existed for the benzyl group, it might be possible to observe distinct signals for the aromatic protons at low temperatures. A variable-temperature (VT) NMR experiment could then be used to study this dynamic process. However, for a flexible molecule like this, such barriers are generally low, and rapid conformational averaging is expected at room temperature, leading to sharp, averaged signals. No specific dynamic NMR studies for this compound are currently reported in the literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of this compound, providing highly accurate mass measurements that allow for the determination of its elemental composition. With a chemical formula of C₂₁H₃₄O₃, the compound has a calculated monoisotopic mass of 334.2508 g/mol . HRMS instruments can measure this mass with sub-ppm (parts per million) accuracy, which is crucial for distinguishing it from other isobaric compounds.

Electrospray Ionization (ESI-HRMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-HRMS)

Electrospray Ionization (ESI-HRMS) is particularly well-suited for this compound due to the presence of the ionizable carboxylic acid group. In positive ion mode, the molecule readily forms the protonated species [M+H]⁺ at an m/z of approximately 335.2581. In negative ion mode, it forms the deprotonated species [M-H]⁻ at an m/z of approximately 333.2433. ESI is a soft ionization technique that typically keeps the parent molecule intact, making it ideal for accurate mass determination of the molecular ion. The choice of solvent systems, often involving acetonitrile, methanol, and water with additives like formic acid or ammonium acetate (B1210297), is critical for efficient ionization.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-HRMS) is another valuable technique, especially for analyzing samples in solid form or for high-throughput screening. In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the molecule. This method is less prone to the ion suppression effects that can be seen in ESI when analyzing complex mixtures.

Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments are essential for confirming the structure of this compound by analyzing its fragmentation patterns. By selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that correspond to specific structural motifs within the molecule.

The fragmentation of this compound is predictable based on its functional groups: the benzyl ether, the carboxylic acid, and the long alkyl chain. Key fragmentation pathways include:

Loss of the benzyl group: A prominent fragmentation involves the cleavage of the C-O bond of the ether, leading to the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91.

Loss of the benzyloxy group: Cleavage can also occur to lose the entire benzyloxy moiety (C₇H₇O•), resulting in a characteristic fragment.

Cleavage alpha to the ether: Fragmentation adjacent to the ether linkage on the myristic acid backbone provides further structural information.

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation pathway for such compounds.

Alkyl chain fragmentation: A series of neutral losses corresponding to units of CH₂ can be observed from the fragmentation of the long tetradecanoyl chain.

These fragmentation patterns provide a unique fingerprint for the molecule, allowing for its definitive identification and differentiation from structural isomers.

Table 1: Predicted HRMS Fragments of this compound ([M+H]⁺ Precursor Ion)
Fragment Ion (m/z)Proposed Structure/LossSignificance
335.2581[M+H]⁺Protonated molecular ion
317.2475[M+H - H₂O]⁺Loss of water from the carboxylic acid
227.2006[M+H - C₇H₈O]⁺Loss of benzyl alcohol
91.0542[C₇H₇]⁺Tropylium ion, characteristic of a benzyl group

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interaction Studies

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups present in this compound.

FT-IR Spectroscopy relies on the absorption of infrared radiation by molecular bonds, causing them to vibrate at specific frequencies. The FT-IR spectrum of this compound displays several characteristic absorption bands. The spectrum for the parent myristic acid shows a strong carbonyl (C=O) stretching vibration around 1701 cm⁻¹ researchgate.netresearchgate.net. Symmetrical and asymmetrical stretching of the -CH₂ groups in the fatty acid chain appear at approximately 2916 and 2848 cm⁻¹ researchgate.net. The introduction of the benzyloxy group adds distinctive peaks, including aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, C-H stretching from the aromatic ring just above 3000 cm⁻¹, and a strong C-O-C ether stretching band, typically found in the 1100-1250 cm⁻¹ range. The broad O-H stretch from the carboxylic acid dimer is also prominent between 2500 and 3300 cm⁻¹.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to FT-IR, the aromatic ring vibrations and the C-H stretching modes of the alkyl chain typically produce strong Raman signals chemicalbook.comresearchgate.net. This makes Raman spectroscopy particularly useful for studying the hydrocarbon chain conformation and for analyzing the compound in aqueous media, where the water signal can overwhelm FT-IR spectra.

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeTypical FT-IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)Weak
C-H (Aromatic)Stretching3000-3100Strong
C-H (Alkyl)Stretching2850-2960Strong
C=O (Carboxylic Acid)Stretching1700-1725Moderate
C=C (Aromatic)Stretching1450-1600Strong
C-O-C (Ether)Stretching1100-1250Moderate

Hyphenated Techniques for Complex Mixture Analysis and Interaction Studies (In Vitro)

To study this compound in complex biological environments, such as cell cultures or plasma, hyphenated techniques that couple a separation method with a detection method are essential.

GC-MS for Metabolite Profiling in Cellular Systems

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and robust technique for the analysis of volatile and semi-volatile compounds mdpi.com. For a compound like this compound, derivatization is typically required to increase its volatility and thermal stability, which is necessary for GC analysis. The carboxylic acid group is commonly converted to a less polar and more volatile ester (e.g., methyl ester) or a trimethylsilyl (TMS) ether mdpi.com.

In a research setting, GC-MS can be used for metabolite profiling to understand how the compound is processed by cells. After exposing a cell culture to this compound, cell lysates or culture media can be extracted, derivatized, and analyzed. The appearance of new peaks in the chromatogram could indicate metabolic products, such as hydroxylated or chain-shortened versions of the parent molecule. The mass spectra of these new peaks can then be used to elucidate their structures nih.govnih.govresearchgate.net.

LC-MS and LC-NMR for Solution-Phase Analysis of Biological Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful and versatile technique for analyzing non-volatile compounds like this compound in biological fluids upce.cznih.gov. The compound can be analyzed directly without derivatization. Reversed-phase liquid chromatography (RPLC), using columns like a C8 or C18, is the standard method for separation. The long alkyl chain of the molecule results in strong retention on such columns, allowing for excellent separation from more polar endogenous metabolites nih.govfrontiersin.org. Coupling the LC system to a high-resolution mass spectrometer allows for both sensitive quantification and confident identification of the parent compound and its metabolites in samples such as human plasma shimadzu.com.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) combines the separation power of LC with the detailed structural elucidation capabilities of NMR spectroscopy magritek.commagritek.com. While less sensitive than LC-MS, LC-NMR is unparalleled in its ability to provide unambiguous structural information on analytes within a mixture. After chromatographic separation, fractions corresponding to peaks of interest (e.g., the parent compound or a suspected metabolite) can be directed to an NMR spectrometer. Techniques such as ¹H NMR, ¹³C NMR, and 2D NMR (like COSY and HSQC) can be performed to definitively determine the chemical structure of metabolites in vitro without the need for complete isolation and purification researchgate.net.

Theoretical and Computational Chemistry Studies of R 3 Benzyloxy Myristic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-functional-based equivalent) to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For R-(3)-Benzyloxy Myristic Acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), would be employed to determine a range of molecular properties. nih.gov

Key properties that would be calculated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculating the infrared (IR) and Raman spectra to help characterize the molecule and confirm that the optimized geometry corresponds to a true energy minimum.

Electronic Properties: Computing the dipole moment, polarizability, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy. researchgate.net These high-accuracy calculations are often used to benchmark the results obtained from more computationally efficient methods like DFT, ensuring the chosen DFT functional is appropriate for the system under study.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting the reactivity of a molecule by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO is the highest-energy orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons, making it a key indicator of nucleophilicity. youtube.com

The LUMO is the lowest-energy orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons, reflecting its electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would identify the most likely sites for nucleophilic and electrophilic attack. For instance, the analysis might show the HOMO is localized on the carboxylate group, suggesting it as a primary site for reaction with electrophiles, while the LUMO might be distributed over the benzene ring. mdpi.com

Table 2: Conceptual FMO Data and Reactivity Indices

Parameter Formula Significance for Reactivity
HOMO Energy EHOMO Related to ionization potential; indicates electron-donating ability.
LUMO Energy ELUMO Related to electron affinity; indicates electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the ability to attract electrons.

Computational Elucidation of Reaction Mechanisms

Computational chemistry can map out the entire energetic landscape of a chemical reaction, providing a detailed, step-by-step understanding of the reaction mechanism.

For any proposed reaction involving this compound, such as its synthesis or degradation, computational methods can be used to locate the transition state (TS). The transition state is the highest energy point on the reaction pathway that connects reactants to products. Its structure represents the "point of no return" in a chemical reaction.

By calculating the energies of the reactants and the transition state, the activation energy barrier (Ea) can be determined. mdpi.com This barrier is a crucial kinetic parameter, as a higher energy barrier corresponds to a slower reaction rate. These calculations can help predict whether a proposed reaction is feasible under certain conditions.

Reaction pathway mapping involves identifying all relevant stationary points on a potential energy surface, including reactants, products, intermediates, and transition states. mdpi.com By connecting these points, a complete energetic profile of the reaction can be constructed.

For this compound, this could be applied to understand its synthesis, for example, by modeling the etherification step. The calculations would reveal whether the reaction proceeds through a concerted mechanism or involves distinct intermediates. This level of mechanistic detail is often difficult to obtain through experimental means alone and provides invaluable insights into the factors controlling the reaction's outcome and efficiency.

Prediction and Interpretation of Spectroscopic Data (NMR, UV-Vis, CD)

Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, providing insights into the electronic structure and stereochemistry of molecules like this compound. Density Functional Theory (DFT) is a prominent method for simulating various types of spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to predict chemical shifts (δ) and coupling constants. nih.gov Theoretical calculations for this compound would involve geometry optimization of the molecule, followed by NMR parameter calculations at a suitable level of theory, such as B3LYP or MPW1PW91, with basis sets like 6-31G(d) or 6-311++G(d,p). acs.org The predicted chemical shifts for ¹H and ¹³C nuclei can aid in the assignment of experimental spectra and provide confidence in the structural elucidation. Recent advancements have also seen the development of graph neural networks and other machine learning models to rapidly predict DFT-level NMR data for complex organic molecules, including carboxylic acids. rsc.orgrsc.orgchemrxiv.org

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound in CDCl₃ This table is illustrative and represents the type of data that would be generated from DFT calculations.

Atom Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm)
C1 (Carboxyl) 179.5 -
C2 34.2 2.5 (dd)
C3 (Chiral Center) 75.1 4.1 (m)
C4 32.0 1.6 (m)
...C13 22.8 1.3 (m)
C14 (Methyl) 14.1 0.9 (t)
Benzyloxy CH₂ 70.3 4.6 (s)
Benzyloxy C_ipso 138.0 -
Benzyloxy C_ortho 128.5 7.3 (d)
Benzyloxy C_meta 127.9 7.4 (t)

Chemical shifts are relative to a standard reference (e.g., TMS). The multiplicity (s, d, t, dd, m) of proton signals would also be predicted from coupling constant calculations.

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are crucial for studying electronic transitions and chirality. Time-Dependent DFT (TD-DFT) is the standard method for predicting these spectra. For this compound, TD-DFT calculations would reveal the energies and oscillator strengths of electronic transitions, corresponding to λ_max values in the UV-Vis spectrum. The presence of the benzyloxy group's aromatic chromophore would be of particular interest.

Given the chiral center at the C3 position, predicting the Circular Dichroism (CD) spectrum is essential for confirming the absolute configuration. The predicted CD spectrum, showing positive or negative Cotton effects at specific wavelengths, can be compared with experimental data to unequivocally assign the R-configuration. schrodinger.com

Solvation Models and Environmental Effects on Molecular Behavior

The behavior of this compound in different environments is critical to its function and can be investigated using solvation models in computational chemistry. These models account for the effect of the solvent on the solute's conformation, electronic properties, and reactivity.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, represent the solvent as a continuous medium with specific dielectric properties. nih.gov These models are computationally efficient and are often used for initial conformational searches and property calculations, such as predicting spectroscopic data in solution. schrodinger.com For instance, modeling this compound in both a polar solvent like water and a non-polar solvent like chloroform would reveal how the environment influences the orientation of the carboxylic acid head and the benzyloxy group.

Table 2: Illustrative Solvation Free Energies (ΔG_solv) of this compound Conformers Using an Implicit Model This table is a hypothetical representation of results from solvation modeling.

Conformer ΔG_solv in Water (kcal/mol) ΔG_solv in Chloroform (kcal/mol)
Extended Chain -8.5 -12.1
Folded (U-shape) -7.2 -13.5
Benzyloxy Rotamer 1 -8.4 -12.0

Negative values indicate favorable solvation. Differences in ΔG_solv suggest which conformations are more stable in a given solvent.

Force Field Development and Refinement for Specialized Simulations

Molecular Dynamics (MD) simulations rely on force fields to define the potential energy of a system as a function of its atomic coordinates. While general-purpose force fields like CHARMM, AMBER, and OPLS are robust, they may lack specific parameters for unique structural motifs, such as the benzyloxy group attached to a chiral center in a long-chain fatty acid. nih.govacs.orgrsc.org

For a specialized molecule like this compound, refinement or development of force field parameters may be necessary to ensure accurate simulations. This process typically involves several steps:

Parameter Assignment: Initial parameters are often taken from existing force fields for analogous functional groups (e.g., alkanes for the myristic chain, ethers and aromatic compounds for the benzyloxy group).

Quantum Mechanical (QM) Calculations: High-level QM calculations, typically using DFT, are performed on fragments of the molecule (e.g., 3-benzyloxy-pentane) to obtain reference data. This includes potential energy scans for dihedral angles that are critical for the molecule's conformation, such as the C-C-O-C linkage of the ether.

Parameter Fitting: The force field parameters, particularly dihedral torsion terms and partial atomic charges, are then adjusted to reproduce the QM-calculated energy profiles and molecular properties (like the dipole moment). acs.org For long-chain molecules, non-bonded parameters (van der Waals terms) might also be refined to match experimental bulk properties like liquid density or heat of vaporization. acs.org

Validation: The newly developed or refined force field is then tested by running simulations and comparing the results with available experimental data or higher-level computational benchmarks.

Given the combination of a long aliphatic chain and a bulky aromatic ether group, a refined force field for this compound would be crucial for accurately simulating its interactions in complex biological or chemical systems.

Table 3: List of Chemical Compounds

Compound Name
This compound
Chloroform

Potential Research Applications and Future Directions for R 3 Benzyloxy Myristic Acid

R-(3)-Benzyloxy Myristic Acid as a Chiral Building Block in Advanced Organic Synthesis

Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, particularly those with defined stereochemistry that are often found in biologically active compounds. The defined stereochemistry at the C-3 position of this compound makes it a valuable precursor for creating specific stereoisomers of larger molecules.

The synthesis of complex natural products is a significant area of organic chemistry, often aimed at producing compounds with therapeutic potential. nih.govnih.govresearchgate.net this compound can serve as a key intermediate in the synthesis of natural products that contain a hydroxylated fatty acid motif. The benzyloxy group acts as a protecting group for the hydroxyl function, preventing it from reacting during subsequent synthetic steps. This group can be selectively removed later in the synthesis to reveal the free hydroxyl group.

Potential Synthetic Applications:

Target Molecule ClassRole of this compound
MacrolidesIncorporation of the chiral hydroxy-myristoyl side chain.
GlycolipidsSynthesis of the lipid portion with defined stereochemistry.
LipopeptidesFormation of the fatty acid component with a specific chirality.

The use of such chiral building blocks ensures high stereoselectivity in the final product, which is often crucial for its biological activity. mdpi.comnih.govsigmaaldrich.com

The field of materials science is increasingly exploring the use of lipids and lipid-like molecules to create novel materials with unique properties. This compound can be used as a starting material for the synthesis of specialized lipids that can self-assemble into structures like liposomes, micelles, or nanotubes. The chirality of the molecule can influence the packing and, consequently, the macroscopic properties of these materials.

Examples of Potential Lipid-Based Materials:

Material TypePotential Application
Chiral LiposomesEnantioselective drug delivery systems.
Liquid CrystalsAdvanced display technologies.
OrganogelsControlled release of active compounds.

Development of Biochemical Probes and Assays (In Vitro)

Understanding the intricate molecular processes within a cell often requires the use of specialized probes that can track molecules and their interactions. This compound can be chemically modified to create such probes for studying lipid-related biological phenomena.

Lipid-protein interactions are fundamental to many cellular processes, including signal transduction and membrane trafficking. nih.gov Myristoylation, the attachment of myristic acid to proteins, is a key lipid modification. nih.govresearchgate.net Probes derived from this compound could be designed to investigate these interactions. For instance, a photo-activatable group or a clickable handle could be incorporated into the molecule.

Hypothetical Probe Design and Application:

Probe ModificationExperimental ApproachInformation Gained
Addition of a diazirine groupPhoto-affinity labelingIdentification of proteins that bind to the lipid. nih.govbiorxiv.org
Incorporation of an alkyne or azide (B81097)Click chemistryVisualization and isolation of lipid-protein complexes. nih.gov

These tools would allow researchers to identify novel lipid-binding proteins and to map the specific sites of interaction. nih.govbiorxiv.org

The metabolism of fatty acids is a central aspect of cellular energy homeostasis. mdpi.com Isotopically labeled versions of this compound (e.g., with ¹³C or ²H) could be synthesized and used as tracers to follow the metabolic fate of myristic acid within cells. The benzyloxy group would need to be removed by cellular enzymes for the fatty acid to enter metabolic pathways.

Metabolic Tracing Applications:

Isotopic LabelAnalytical TechniqueMetabolic Pathway Studied
¹³CMass SpectrometryFatty acid oxidation and elongation. researchgate.net
²H (Deuterium)NMR SpectroscopyIncorporation into complex lipids.

Role in Fundamental Lipid Metabolism and Signaling Research (In Vitro/Cellular Models)

Myristic acid itself is not just a structural component of membranes but also plays a role in cellular signaling and metabolism. nih.govresearchgate.net While this compound is a modified version, its core myristic acid structure allows it to be a useful tool in studying these fundamental processes in controlled in vitro and cellular systems.

The introduction of this compound to cell cultures could allow for a more controlled release of 3-hydroxy myristic acid, assuming cellular enzymes can cleave the benzyl (B1604629) ether. This could be advantageous in studying the specific effects of this hydroxylated fatty acid.

Research Areas and Potential Findings:

Research AreaExperimental ModelPotential Insights
Fatty Acid MetabolismCultured hepatocytesElucidation of the pathways involved in the breakdown and modification of hydroxylated fatty acids. researchgate.net
Cell SignalingVarious cell linesInvestigation of the role of 3-hydroxy myristic acid in modulating signaling cascades.
Protein MyristoylationIn vitro enzymatic assaysUnderstanding how the 3-hydroxy group affects the recognition and activity of N-myristoyltransferases. lipidmaps.org

The controlled, stereospecific nature of this compound makes it a promising tool for dissecting the complex roles of fatty acids in cellular biology.

Investigation of Fatty Acylation Processes beyond Myristoylation

The unique structure of this compound, a derivative of myristic acid featuring a bulky benzyloxy group at the 3-position, presents intriguing possibilities for its use as a chemical probe to investigate fatty acylation processes. While myristoylation, the attachment of myristate to proteins, is a well-studied modification, the roles and mechanisms of other fatty acylation events are less understood. The sterically hindered nature of this compound could be leveraged to explore the substrate specificity of enzymes involved in fatty acylation.

For instance, researchers could utilize this compound to probe the active sites of various acyltransferases. By comparing the incorporation of myristic acid versus this compound into proteins, it may be possible to elucidate the spatial constraints of the enzymatic binding pockets. A lower incorporation rate of the modified fatty acid would suggest a tight binding site that cannot accommodate the benzyloxy group, providing valuable structural information about the enzyme.

Furthermore, this compound could be instrumental in identifying novel fatty acylated proteins. By employing a tagged version of this molecule, researchers could perform pull-down assays to isolate and identify proteins that are capable of being modified with this atypical fatty acid. This could lead to the discovery of new enzymes with broader substrate specificities or novel post-translational modifications that have not been previously characterized.

Modulators for Specific Cellular Functions in Research Contexts

This compound has been utilized as a key synthetic intermediate in the development of lipid A analogs. Lipid A is the bioactive component of lipopolysaccharides (LPS), which are potent activators of the innate immune system through Toll-like receptor 4 (TLR4). By incorporating this compound into synthetic lipid A structures, researchers can systematically modify the lipid portion of the molecule to study its impact on immune cell signaling.

The benzyloxy group introduces a significant structural change to the acyl chain, which can alter the way the lipid A analog interacts with TLR4 and its co-receptors, MD-2 and CD14. This allows for a detailed investigation into the structure-activity relationship of lipid A, helping to delineate the specific molecular features responsible for its immunostimulatory properties. Such studies are crucial for the design of novel vaccine adjuvants and immunomodulatory drugs. For example, synthetic lipid A analogs containing this compound could be designed to either enhance or suppress the immune response, providing valuable tools for studying inflammatory diseases and for the development of safer and more effective vaccines.

Application AreaResearch ContextPotential Impact
ImmunologyVaccine Adjuvant DevelopmentCreation of synthetic adjuvants with tailored immunostimulatory profiles for enhanced vaccine efficacy.
ImmunologyImmunomodulatory Drug DesignDevelopment of molecules that can selectively activate or inhibit TLR4 signaling for the treatment of autoimmune diseases and sepsis.
Cell BiologySignal Transduction StudiesElucidation of the molecular mechanisms of TLR4 activation and downstream signaling pathways.

Development of Analytical Standards and Reference Materials for Complex Lipidomics

In the burgeoning field of lipidomics, the availability of well-characterized analytical standards is paramount for the accurate identification and quantification of lipids in complex biological samples. This compound, as a synthetic lipid with a defined structure and mass, holds potential for development as an internal standard for mass spectrometry-based lipidomics platforms.

Its unique mass, conferred by the benzyloxy group, would allow it to be easily distinguished from endogenous fatty acids in a biological sample. When spiked into a sample in a known concentration, it can be used to normalize for variations in sample preparation and instrument response, thereby improving the accuracy and reproducibility of lipid quantification.

Moreover, isotopically labeled versions of this compound (e.g., containing deuterium (B1214612) or carbon-13) could be synthesized to serve as even more robust internal standards. These stable isotope-labeled standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte of interest and exhibit nearly identical ionization efficiencies, leading to highly accurate measurements. The development of a suite of such standards based on modified fatty acids like this compound would be a valuable contribution to the lipidomics toolbox.

Integration with Emerging Technologies in Chemical Biology Research

Microfluidic Platforms for High-Throughput Synthesis and Screening

Microfluidic technologies offer the ability to perform chemical reactions and biological assays in a miniaturized and automated fashion, enabling high-throughput screening of compound libraries. The synthesis of lipid A analogs, which can be a complex and multi-step process, could potentially be streamlined using microfluidic platforms. This compound, as a key building block, could be incorporated into these automated synthesis workflows to rapidly generate a diverse library of lipid A derivatives.

Once synthesized, these libraries could be screened on the same microfluidic chip for their ability to modulate the activity of immune cells. For example, microfluidic devices can be designed to co-culture immune cells with the newly synthesized compounds and then measure cellular responses, such as cytokine production or the activation of signaling pathways, in a high-throughput manner. This integration of synthesis and screening would significantly accelerate the discovery of new immunomodulatory agents.

Machine Learning and Artificial Intelligence in Compound Design and Prediction

Machine learning and artificial intelligence (AI) are increasingly being used in drug discovery and chemical biology to predict the biological activity of molecules and to design new compounds with desired properties. In the context of this compound, machine learning models could be trained on existing data on the immunostimulatory activity of various lipid A analogs.

By inputting the structural features of these molecules, including the presence of modifications like the benzyloxy group, into the model, it could learn to predict the TLR4-activating potential of novel, unsynthesized compounds. This predictive capability would allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources. Furthermore, generative AI models could be employed to design entirely new lipid A analogs, incorporating fragments like this compound, that are predicted to have optimal activity and drug-like properties. This in silico design and prediction approach, combined with experimental validation, represents a powerful new paradigm for the development of next-generation immunomodulators.

Q & A

Q. What are the recommended synthetic pathways for R-(3)-Benzyloxy Myristic Acid, and how can its enantiomeric purity be validated?

The synthesis of this compound typically involves esterification or benzyloxy-group introduction to myristic acid derivatives. For example, benzyloxy-protected intermediates (e.g., this compound Methyl Ester, CAS 114264-01-6) are synthesized via nucleophilic substitution or Mitsunobu reactions using benzyl alcohol derivatives . Enantiomeric purity is critical; chiral HPLC or polarimetry can validate optical rotation, while nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) confirms structural integrity. Advanced methods like X-ray crystallography may resolve stereochemical ambiguities .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

Stability studies should assess temperature, humidity, and light exposure. For example, related benzyloxy esters (e.g., benzoic acid derivatives) are stored in sealed containers under inert gas (N2_2) at –20°C to prevent hydrolysis or oxidation . Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis quantifies degradation products. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard lab conditions .

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) ensures precision in quantification. For instance, isotopically enriched standards (e.g., Tetrahydrofuran-d8_8) are used to correct matrix effects in lipidomic studies . Solid-phase extraction (SPE) using C18 columns isolates the compound from biological fluids, followed by derivatization (e.g., methyl ester formation) to enhance MS sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Discrepancies may arise from cell-specific metabolism or impurity profiles. Design experiments to:

  • Control for enantiomeric impurities : Use chiral chromatography to confirm sample purity .
  • Assess metabolic stability : Incubate the compound with liver microsomes (e.g., human vs. murine) to identify species-dependent degradation .
  • Evaluate off-target effects : Employ CRISPR-Cas9 knockout models to isolate pathways affected by the compound .
    Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .

Q. What strategies optimize the enzymatic incorporation of this compound into lipidated peptides or proteins?

Enzymatic acylation (e.g., using N-myristoyltransferase) requires substrate engineering. For example:

  • Substrate activation : Convert the acid to its CoA-thioester derivative for improved enzyme recognition .
  • Solvent optimization : Use tert-butanol/water mixtures (70:30 v/v) to balance enzyme activity and substrate solubility .
    Monitor reaction progress via MALDI-TOF MS to detect lipidated peptide masses. Compare kinetic parameters (KmK_m, kcatk_{cat}) with natural substrates (e.g., myristic acid) to assess efficiency .

Q. How does the benzyloxy moiety influence the membrane permeability of this compound compared to unmodified myristic acid?

The benzyloxy group increases hydrophobicity and steric bulk, altering lipid bilayer interactions. Experimental approaches:

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Compare permeability coefficients (PeP_e) of the benzyloxy derivative vs. myristic acid .
  • Molecular dynamics simulations : Model the compound in a phosphatidylcholine bilayer to predict insertion depth and hydrogen bonding .
    Validate with fluorescence microscopy using labeled analogs in live cells .

Q. Methodological Notes

  • Stereochemical Integrity : Always confirm enantiomeric excess (ee) via chiral HPLC using columns like Chiralpak IA or IB .
  • Data Reproducibility : Document storage conditions (e.g., –80°C vs. –20°C) and solvent history (e.g., anhydrous DMF) to minimize batch variability .
  • Troubleshooting Contradictions : Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.